2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid

Kinase inhibitor design Structure-activity relationship Regioselectivity

Fragment-based kinase inhibitor programs require regioisomerically pure building blocks to ensure correct hinge-binding geometry. This 5-yl pyrazole-oxazole-4-carboxylic acid regioisomer places the N-methyl group in the conserved hydrophobic pocket adjacent to the kinase hinge, matching the binding mode of FGFR1 and CDK inhibitor classes. Procurement of the incorrect regioisomer (e.g., 4-yl) can reduce hinge affinity by orders of magnitude. • 4-COOH position enables efficient HATU/EDCI amide coupling for library synthesis • N-methylation prevents Pd-catalyzed cross-coupling side reactions • Stock availability with rapid global shipping

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B13887426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC(=CO2)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyPDTVTBJBJBAQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic Acid Overview


2-(1-Methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid (CAS 1202248-05-2) is a heterocyclic building block featuring a 1-methylpyrazole ring linked at the 5-position to an oxazole-4-carboxylic acid core. This oxazolyl-pyrazole scaffold belongs to a compound class claimed as protein kinase inhibitors in multiple patents [1][2]. With a molecular weight of 193.16 g/mol, a computed XLogP3-AA of 0.2, one hydrogen bond donor, and five hydrogen bond acceptors, the compound occupies a narrow physicochemical space that balances polarity and lipophilicity for fragment-based drug discovery [3].

Regioisomer Differentiation in Procurement


The position of the pyrazole-to-oxazole linkage (5-yl vs. 3-yl vs. 4-yl) and the position of the carboxylic acid substituent on the oxazole ring (4- vs. 5-) fundamentally alter the vector of the carboxylic acid attachment point, hydrogen-bonding geometry, and downstream amide coupling accessibility in library synthesis [1]. Within the oxazolyl-pyrazole kinase inhibitor patent family, the pyrazole substitution position determines which kinase hinge-region binding mode is sterically accessible, making regioisomeric substitution a go/no-go decision for target engagement rather than a permissible substitution [2]. The 5-yl regioisomer represented by this compound places the N-methyl group in closer proximity to the oxazole ring than the 4-yl regioisomer (CAS 1247425-58-6), altering the conformational preference of the biaryl system and the accessibility of the carboxylic acid for derivatization .

Quantitative Differentiation Evidence


Regiochemistry Impact on Kinase Hinge Binding

The 5-yl substitution on the pyrazole ring positions the N-methyl group adjacent to the oxazole linkage, creating a steric environment distinct from the 4-yl regioisomer. In the oxazolyl-pyrazole kinase inhibitor patent family, the 5-yl attachment mode orients the oxazole-carboxylic acid motif for derivatization into amides and esters that engage the kinase hinge region via a bidentate hydrogen-bond interaction, whereas the 4-yl regioisomer alters the exit vector angle to the hinge by approximately 60°, a difference documented in crystallographic studies of structurally analogous pyrazole-kinase complexes [1]. The 5-yl substitution pattern is explicitly exemplified in active kinase inhibitor compounds within US20040180881, while the 4-yl variant yields distinct SAR outcomes [2].

Kinase inhibitor design Structure-activity relationship Regioselectivity

Oxazole Carboxylic Acid Position Differentiation

The 4-carboxylic acid position on the oxazole ring places the carboxyl group adjacent to the ring oxygen, enabling a distinct hydrogen-bonding mode compared to the 5-carboxylic acid isomer (CAS 1202632-46-9). The 4-COOH isomer directs the acid moiety toward the oxazole oxygen, creating an intramolecular hydrogen-bond accepting environment that influences amide coupling reactivity. In kinase inhibitor design, the 4-COOH oxazole scaffold serves as a bioisostere for the hinge-binding carboxylic acid motif found in ATP-competitive inhibitors, whereas the 5-COOH isomer presents the acid group at a position that cannot engage the same hinge residues [1].

Fragment-based drug design Amide coupling Hydrogen bond donor/acceptor geometry

Physicochemical Profile vs. Close Analogs

The target compound has a computed XLogP3-AA of 0.2, indicating balanced hydrophilicity-lipophilicity suitable for fragment-based screening [1]. This value positions the compound in the optimal fragment-like space (MW < 250, LogP < 3). By comparison, the 5-methyl substituted analog (5-methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic acid) would exhibit higher lipophilicity due to the additional methyl group. The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors, providing a distinct H-bond capacity compared to des-methyl or des-carboxy analogs [1]. The 4-yl regioisomer (CAS 1247425-58-6) shares the same molecular formula and computed properties but differs in three-dimensional shape, resulting in different chromatographic retention behavior .

Lipophilicity Fragment-like properties Physicochemical differentiation

Patent-Validated Scaffold Advantage

The oxazolyl-pyrazole scaffold is explicitly claimed as a protein kinase inhibitor core in US20040180881 and EP1377589, with demonstrated activity against cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer [1][2]. Unlike alternative heterocyclic cores such as pyrazolo-pyrimidines or pyrazolo-pyridines, the oxazolyl-pyrazole core provides two distinct heterocyclic rings for independent vector diversification: the pyrazole ring for hinge binding and the oxazole ring for solvent-exposed region extension. This dual-ring topology is absent in simple pyrazole-4-carboxylic acid building blocks, which lack the second heterocycle for independent derivatization [3].

Kinase inhibition Patent analysis Scaffold validation

Application Scenarios


Fragment Library Construction with Hinge Binder Geometry

Medicinal chemistry teams building fragment-screening libraries for kinase targets should prioritize this 5-yl regioisomer when the desired binding mode requires the N-methyl group to project toward the oxazole ring. This geometry matches the hinge-binding orientation observed for pyrazole-containing kinase inhibitors in the FGFR1 and CDK inhibitor classes, where the N-methyl group occupies a conserved hydrophobic pocket adjacent to the hinge [1]. Procurement of the 4-yl regioisomer would place the methyl group in a solvent-exposed orientation, potentially reducing hinge affinity by orders of magnitude based on class-level SAR [1].

Amide Library Derivatization for Lead Optimization

The 4-carboxylic acid position on the oxazole ring is ideally suited for amide coupling to generate diverse analogs for kinase lead optimization. The acid group's proximity to the oxazole ring oxygen (4-position) provides an intramolecular hydrogen-bond accepting environment that stabilizes the pre-reactive conformation during HATU- or EDCI-mediated amide bond formation. This structural feature distinguishes it from the 5-carboxylic acid isomer (CAS 1202632-46-9), where the acid group lacks this neighboring oxygen interaction and may exhibit different coupling kinetics [2]. Researchers synthesizing amide libraries should specify the 4-COOH regioisomer explicitly to avoid coupling efficiency variability.

Fragment-to-Lead Expansion for Cancer Kinases

Organizations pursuing cyclin-dependent kinase (CDK) inhibitors or broad-spectrum kinase inhibitor programs can leverage this building block as a starting point validated by the US20040180881 and EP1377589 patent families, which explicitly claim oxazolyl-pyrazole derivatives as inhibitors of CDKs and other cancer-relevant kinases [3]. The dual-heterocycle scaffold allows independent optimization of hinge-binding (pyrazole substituents) and solvent-exposed region interactions (oxazole 4-position amides), providing a rational vector for parallel SAR exploration that is not available with single-ring pyrazole building blocks [3].

Biaryl Cross-Coupling Library Synthesis

The 5-yl pyrazole-oxazole connectivity offers a distinct electronic environment for palladium-catalyzed cross-coupling reactions at the oxazole 2-position or pyrazole 4-position (if halogenated). The electron-withdrawing oxazole ring activates the adjacent pyrazole toward oxidative addition, while the N-methyl group at the pyrazole 1-position prevents unwanted N-H deprotonation side reactions that plague des-methyl analogs. This methylation-dependent stability advantage makes the compound a preferred substrate for Suzuki-Miyaura and Buchwald-Hartwig coupling over the N-unsubstituted pyrazole analog [4].

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